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Compound of Interest

Compound Name: Cephaibol B

Cat. No.: B15560435 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published structural data for Cephaibol B, a

peptaibol antibiotic isolated from the fungus Acremonium tubakii. The focus is on the initial

structure elucidation and its subsequent independent verification through X-ray crystallography.

To date, a total synthesis of Cephaibol B has not been reported in the scientific literature,

which remains the ultimate validation of a proposed chemical structure.

Summary of Structural Verification
The structure of Cephaibol B was first reported in 2001, based on extensive spectroscopic

analysis.[1][2] This initial determination was later corroborated by a single-crystal X-ray

diffraction study in 2003, which provided a detailed three-dimensional model of the molecule.[3]

[4] While no formal structural revision has been published, the crystallographic data serves as

a critical independent verification of the originally proposed connectivity and stereochemistry.

Comparative Spectroscopic and Crystallographic
Data
The following tables summarize the key data from the initial structure elucidation and the

subsequent crystallographic study.

Table 1: Key Physicochemical and Spectroscopic Data for Cephaibol B
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Parameter Originally Reported Data (2001)

Molecular Formula C₈₃H₁₂₉N₁₇O₂₀

Mass Spectrometry FAB-MS, ESI-MS

NMR Spectroscopy
1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC)

NMR

Amino Acid Analysis Presence of unusual amino acids Aib and Iva

Table 2: Crystallographic Data for Cephaibol B (2003)

Parameter Crystal Structure Data

Resolution ~0.9 Å

Conformation
Helical with a sharp bend at the central

hydroxyproline

Stereochemistry
All isovaline (Iva) residues confirmed to be in

the D-configuration

Key Feature
The N-terminal helix is rigid, while the C-

terminus is flexible

Experimental Protocols
Structure Elucidation by Spectroscopic Methods (2001)
The initial structure of Cephaibol B was determined through a combination of advanced

spectroscopic techniques.[1][2]

Isolation: Cephaibol B was isolated from the fermentation broth of Acremonium tubakii DSM

12774 through a series of chromatographic steps.

Mass Spectrometry: Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) mass

spectrometry were used to determine the molecular weight and fragmentation patterns,

providing initial sequence information.
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Amino Acid Analysis: Acid hydrolysis of Cephaibol B followed by chiral gas chromatography

was employed to identify the constituent amino acids and their stereochemistry. This

revealed the presence of the non-proteinogenic amino acids α-aminoisobutyric acid (Aib)

and D-isovaline (D-Iva).

NMR Spectroscopy: A comprehensive suite of one- and two-dimensional Nuclear Magnetic

Resonance (NMR) experiments, including ¹H, ¹³C, COSY, HMQC, and HMBC, were

conducted to establish the amino acid sequence and the overall connectivity of the peptide.

Structure Verification by X-ray Crystallography (2003)
The three-dimensional structure of Cephaibol B was independently verified by single-crystal X-

ray diffraction.[3][4]

Crystallization: Crystals of Cephaibol B suitable for X-ray analysis were grown from a

solution of the purified natural product.

Data Collection: X-ray diffraction data were collected from a single crystal at low

temperature.

Structure Solution and Refinement: The structure was solved using direct methods and

refined to a resolution of approximately 0.9 Å. This provided precise atomic coordinates and

allowed for the unambiguous determination of the molecular conformation and the

stereochemistry of all chiral centers.

Visualizing the Structural Verification Workflow
The following diagram illustrates the logical flow of the structural determination and verification

process for Cephaibol B.
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Workflow for the Structural Verification of Cephaibol B

Initial Structure Elucidation (2001)

Independent Verification (2003)

Isolation from Acremonium tubakii

Mass Spectrometry (FAB, ESI)

Determine Molecular Weight & Fragmentation

Amino Acid Analysis

Identify Amino Acids & Stereochemistry

1D & 2D NMR Spectroscopy

Establish Connectivity & Sequence

Proposed Structure of Cephaibol B

Crystallization of Cephaibol B

Confirmation of Proposed Structure

Single-Crystal X-ray Diffraction

Obtain Diffraction Pattern

Crystal Structure of Cephaibol B

Solve 3D Structure

Accepted Structure of Cephaibol B

Verified Molecular Structure

Click to download full resolution via product page

Caption: Workflow of Cephaibol B's structural elucidation and verification.
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Conclusion
The currently accepted structure of Cephaibol B is strongly supported by both detailed

spectroscopic analysis and high-resolution X-ray crystallography. The crystallographic study

serves as a robust, independent verification of the initial structural assignment. While the lack

of a total synthesis represents a gap in the complete validation of the structure, the existing

data provides a high degree of confidence in the reported molecular architecture. Future total

synthesis efforts will be invaluable in definitively confirming the structure and providing access

to synthetic analogues for further biological evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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